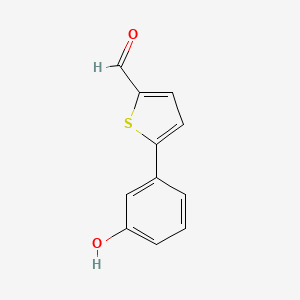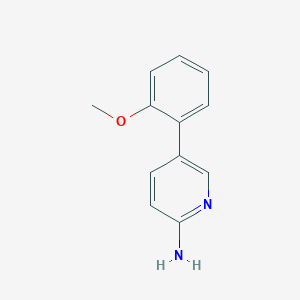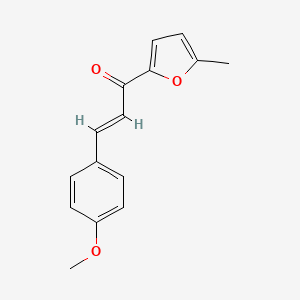
5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a hydroxyphenyl group and an aldehyde group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 3-hydroxyphenyl is coupled with a brominated thiophene-2-carbaldehyde under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a common method for synthesizing aminothiophene derivatives
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 5-(3-Hydroxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Hydroxyphenyl)thiophene-2-methanol.
Substitution: 5-(3-Nitrophenyl)thiophene-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . The hydroxyphenyl group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the hydroxyphenyl group, making it less versatile in terms of chemical reactivity and biological activity.
5-(4-Hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with the hydroxy group in a different position, which can affect its reactivity and interactions with biological targets.
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde: Contains a methoxy group instead of a hydroxy group, which can influence its electronic properties and reactivity.
Uniqueness
5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of both a hydroxyphenyl group and an aldehyde group on the thiophene ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and application.
Propiedades
IUPAC Name |
5-(3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-10-4-5-11(14-10)8-2-1-3-9(13)6-8/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRCMWIQNXNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602524 |
Source


|
| Record name | 5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-93-7 |
Source


|
| Record name | 5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)




![5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine](/img/structure/B6326696.png)


![5-[4-(Methylsulfanyl)phenyl]nicotinic acid](/img/structure/B6326706.png)


